N-(dicyclopropylmethyl)-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide
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Overview
Description
N-(dicyclopropylmethyl)-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide is a synthetic organic compound It features a benzamide core with a dicyclopropylmethyl group and a thiazolylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Dicyclopropylmethyl Group: This step involves the alkylation of the amide nitrogen with a dicyclopropylmethyl halide under basic conditions.
Attachment of the Thiazolylmethylamino Group: The final step involves the nucleophilic substitution of a thiazole derivative with the benzamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(dicyclopropylmethyl)-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for N-(dicyclopropylmethyl)-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(dicyclopropylmethyl)-3-aminobenzamide: Similar structure but lacks the thiazolylmethylamino group.
N-(cyclopropylmethyl)-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide: Similar structure but with a cyclopropylmethyl group instead of a dicyclopropylmethyl group.
Uniqueness
N-(dicyclopropylmethyl)-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide is unique due to the presence of both the dicyclopropylmethyl and thiazolylmethylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(dicyclopropylmethyl)-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-12-11-24-17(21-12)10-20-16-4-2-3-15(9-16)19(23)22-18(13-5-6-13)14-7-8-14/h2-4,9,11,13-14,18,20H,5-8,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBJJGLVEIJSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC2=CC=CC(=C2)C(=O)NC(C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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